molecular formula C14H13BrN2O B13889500 N-(3-(aminomethyl)phenyl)-4-bromobenzamide

N-(3-(aminomethyl)phenyl)-4-bromobenzamide

Cat. No.: B13889500
M. Wt: 305.17 g/mol
InChI Key: RJQLSTOQSZUONR-UHFFFAOYSA-N
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Description

N-(3-(aminomethyl)phenyl)-4-bromobenzamide is an organic compound that features a bromobenzamide moiety attached to an aminomethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(aminomethyl)phenyl)-4-bromobenzamide typically involves the acylation of 3-(aminomethyl)aniline with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(aminomethyl)phenyl)-4-bromobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve polar aprotic solvents and mild temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions, often in the presence of bases like potassium carbonate.

Major Products

    Substitution Reactions: Products include various substituted benzamides.

    Oxidation and Reduction: Products include imines, amines, and other oxidized or reduced derivatives.

    Coupling Reactions: Biaryl compounds are the major products.

Scientific Research Applications

N-(3-(aminomethyl)phenyl)-4-bromobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-(3-(aminomethyl)phenyl)-4-bromobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The aminomethyl group can interact with active sites, while the bromobenzamide moiety can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(aminomethyl)phenyl)-acetamide
  • N-(3-(aminomethyl)phenyl)-4-fluorobenzamide
  • N-(3-(aminomethyl)phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine

Uniqueness

N-(3-(aminomethyl)phenyl)-4-bromobenzamide is unique due to the presence of the bromine atom, which can participate in various substitution and coupling reactions, making it a versatile intermediate in organic synthesis. The aminomethyl group also provides a site for further functionalization, enhancing its utility in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H13BrN2O

Molecular Weight

305.17 g/mol

IUPAC Name

N-[3-(aminomethyl)phenyl]-4-bromobenzamide

InChI

InChI=1S/C14H13BrN2O/c15-12-6-4-11(5-7-12)14(18)17-13-3-1-2-10(8-13)9-16/h1-8H,9,16H2,(H,17,18)

InChI Key

RJQLSTOQSZUONR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)CN

Origin of Product

United States

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